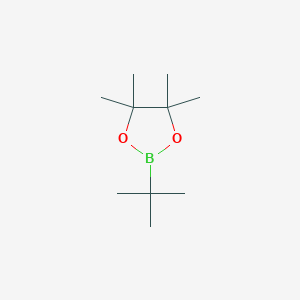

Tert-butylboronic acid pinacol ester

Übersicht

Beschreibung

Tert-butylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid and pinacol, and it is known for its stability and versatility in various chemical reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to form stable complexes with other molecules, making it a useful reagent in various synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of tert-butylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It can react with nucleophiles to form new carbon-boron bonds.

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: It can be reduced under specific conditions to yield different boron derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under mild to moderate conditions, making the compound versatile in various synthetic applications .

Major Products Formed

The major products formed from reactions involving this compound include boronic acids, boronate esters, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Building Block in Organic Synthesis

Tert-butylboronic acid pinacol ester serves as a crucial building block in the synthesis of various organic compounds, particularly in the formation of boronic acids and esters. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it invaluable in constructing complex molecular architectures.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Facilitates the formation of biaryl compounds from aryl halides and boronic acids. |

| Stille Coupling | Used in the synthesis of organotin compounds via coupling with alkyl or aryl halides. |

1.2. Synthesis of Pharmaceuticals

The compound is instrumental in synthesizing pharmaceutical intermediates. For instance, it has been used to prepare anti-cancer agents and other bioactive molecules by enabling selective functionalization of aromatic systems.

Catalysis

This compound is involved in catalyzed reactions where it acts as a catalyst or co-catalyst:

- Transition Metal Catalysis: It enhances the efficiency of palladium-catalyzed reactions due to its ability to stabilize transition states.

- Organocatalysis: It can also participate in organocatalytic processes, improving reaction rates and selectivity.

Material Science

3.1. Polymer Chemistry

In polymer science, this compound is used to modify polymers for enhanced properties. It can be incorporated into polymer backbones to introduce boron functionalities, which can improve thermal stability and mechanical strength.

3.2. Nanomaterials

The compound plays a role in synthesizing boron-containing nanomaterials, which have applications in electronics and photonics due to their unique optical properties.

Biological Applications

4.1. Medicinal Chemistry

This compound has been utilized in drug discovery processes, particularly in designing inhibitors for various biological targets:

- Quorum Sensing Inhibitors: Research has shown that derivatives of this compound can inhibit bacterial quorum sensing, which is crucial for bacterial communication and virulence.

Case Study:

A study demonstrated that this compound derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent.

Environmental Applications

The compound is being explored for its potential use in environmental remediation strategies, particularly in removing pollutants through boron-based adsorbents that capture heavy metals from wastewater.

Wirkmechanismus

The mechanism of action of tert-butylboronic acid pinacol ester involves its ability to form stable complexes with other molecules. This property is due to the presence of the boron atom, which can coordinate with various ligands. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and pinacol groups, allowing it to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-butylboronic acid pinacol ester include:

- Phenylboronic Acid Pinacol Ester

- Methylboronic Acid Pinacol Ester

- Ethylboronic Acid Pinacol Ester

Uniqueness

This compound is unique due to its enhanced stability and reactivity compared to other boronic esters. The presence of the bulky tert-butyl group provides steric protection, reducing the likelihood of unwanted side reactions. Additionally, the pinacol ester moiety enhances the compound’s solubility and ease of handling, making it a preferred choice in many synthetic applications .

Biologische Aktivität

Tert-butylboronic acid pinacol ester (TBPin) is a boronic ester commonly used in organic synthesis, particularly in Suzuki coupling reactions. Its structure, which includes a tert-butyl group and a pinacol moiety, enhances its stability and reactivity. Recent studies have highlighted its biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

- Chemical Formula : C₁₀H₂₁BO₂

- Molecular Weight : 184.08 g/mol

- CAS Number : 99810-76-1

- Density : 0.87 g/cm³ at 25 °C

Anticancer Activity

TBPin has shown promising results in preclinical studies as a potential anticancer agent. Research indicates that it may act as a proteasome inhibitor, which is crucial for cancer cell proliferation. For example:

- Mechanism of Action : TBPin exhibits its anticancer properties by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells. This results in cell cycle arrest and apoptosis.

- Case Study : In studies involving U266 cells (a human multiple myeloma cell line), TBPin demonstrated an IC50 value of approximately 8.21 nM, indicating potent growth inhibition .

Antibacterial Activity

The antibacterial properties of TBPin have also been explored, particularly against resistant bacterial strains:

- Mechanism : TBPin acts by irreversibly binding to serine residues in β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Case Study : Compounds derived from TBPin showed effective inhibition against resistant strains with Ki values as low as 0.004 µM .

Enzyme Inhibition

TBPin has been investigated for its ability to inhibit various enzymes:

- Urease Inhibition : It has been shown to competitively inhibit urease from pigeonpea seeds, with effectiveness varying based on pH levels. The strongest inhibition was observed at acidic pH (5.0) .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Anticancer Activity in Multiple Myeloma :

- TBPin was tested on U266 cells, leading to significant apoptosis and cell cycle arrest at the G2/M phase.

- Results indicated that TBPin's stability in vivo was superior compared to traditional proteasome inhibitors like bortezomib.

-

Antibacterial Efficacy Against Resistant Strains :

- TBPin derivatives were evaluated against hospital-acquired infections, demonstrating effective inhibition of β-lactamase enzymes responsible for antibiotic resistance.

Eigenschaften

IUPAC Name |

2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391230 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99810-76-1 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.